(1S,2R)-1-amino-2-methylindane hydrochloride
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Overview
Description
rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral compound with significant interest in various scientific fields
Preparation Methods
The synthesis of rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps. One common method includes the reaction of 2-methyl-2,3-dihydro-1H-inden-1-one with an amine source under specific conditions to form the desired amine. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid. Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.
Chemical Reactions Analysis
rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can be compared with other similar compounds, such as:
- rac-(1R,2S)-2-phenoxycyclohexan-1-amine hydrochloride
- rac-(1R,2S)-2-methoxycyclopentan-1-amine hydrochloride
- rac-(1R,2S)-2-(trifluoromethyl)cycloheptan-1-amine hydrochloride These compounds share similar structural features but differ in their specific substituents and properties, making rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride unique in its applications and effects.
Properties
Molecular Formula |
C10H14ClN |
---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
(1S,2R)-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-6-8-4-2-3-5-9(8)10(7)11;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10+;/m1./s1 |
InChI Key |
VOUOYFBPJNPFMX-QJVKKXMWSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC=CC=C2[C@H]1N.Cl |
Canonical SMILES |
CC1CC2=CC=CC=C2C1N.Cl |
Origin of Product |
United States |
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